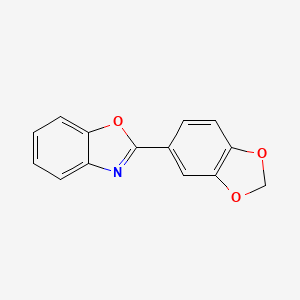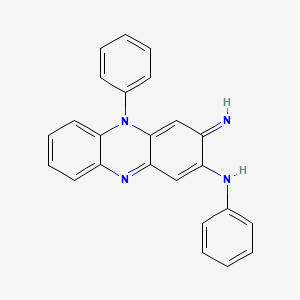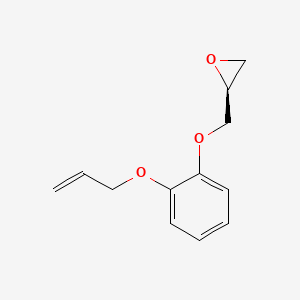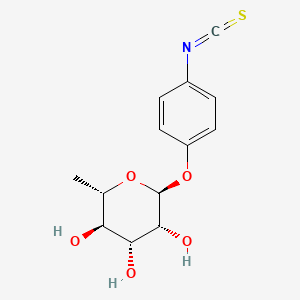
Clorazepic Acid Dipotasium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clorazepate dipotassium is a benzodiazepine medication known for its anxiolytic, anticonvulsant, sedative, hypnotic, and skeletal muscle relaxant properties . It is a prodrug that is rapidly converted to its active metabolite, nordiazepam, which is responsible for most of its therapeutic effects . Clorazepate dipotassium is used in the treatment of anxiety disorders, insomnia, alcohol withdrawal, and epilepsy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Clorazepate dipotassium can be synthesized starting from 2-amino-5-chlorobenzonitrile. This compound reacts with phenylmagnesium bromide to form 2-amino-5-chlorobenzophenone imine . The imine is then cyclized to form the benzodiazepine ring structure, followed by carboxylation to yield clorazepate .
Industrial Production Methods: In industrial settings, clorazepate dipotassium is produced by reacting clorazepate with potassium hydroxide to form the dipotassium salt . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Clorazepate dipotassium undergoes several types of chemical reactions, including:
Oxidation: Clorazepate can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert clorazepate to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often used for substitution reactions.
Major Products Formed:
Oxidation: Nordiazepam and other hydroxylated metabolites.
Reduction: Amino derivatives of clorazepate.
Substitution: Halogenated benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Clorazepate dipotassium has a wide range of scientific research applications:
Wirkmechanismus
Clorazepate dipotassium exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuronal membrane . The active metabolite, nordiazepam, plays a crucial role in this mechanism .
Vergleich Mit ähnlichen Verbindungen
Clonazepam: Used for seizure disorders and panic disorders.
Diazepam: Commonly prescribed for anxiety, muscle spasms, and seizures.
Lorazepam: Often used for anxiety disorders and as a premedication for anesthesia.
Eigenschaften
Molekularformel |
C16H11ClK2N2O4 |
|---|---|
Molekulargewicht |
408.92 g/mol |
IUPAC-Name |
dipotassium;7-chloro-2-hydroxy-2-oxido-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C16H12ClN2O4.2K/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(15(20)21)16(22,23)19-12;;/h1-8,14,19,22H,(H,20,21);;/q-1;2*+1/p-1 |
InChI-Schlüssel |
UDKOZNXRMDPDLY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(C(NC3=C2C=C(C=C3)Cl)(O)[O-])C(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


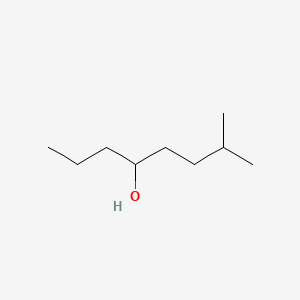
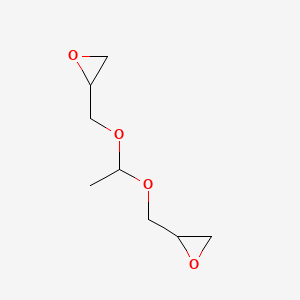
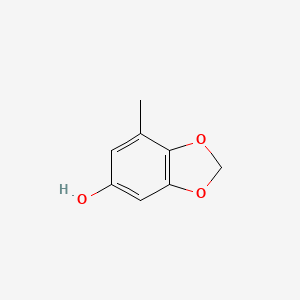
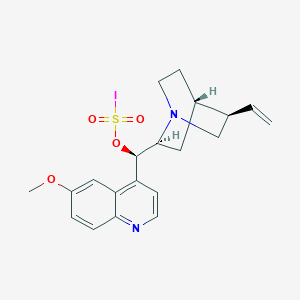



![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)

